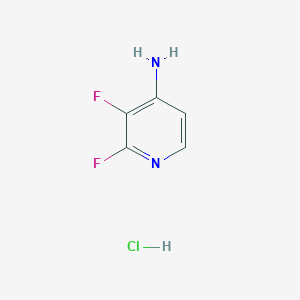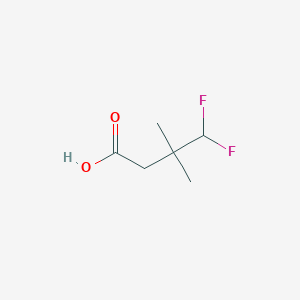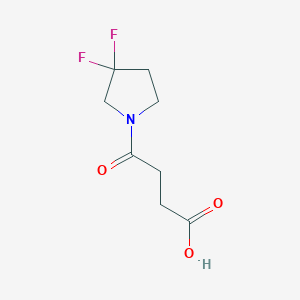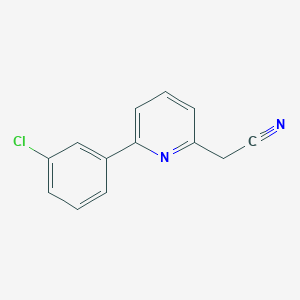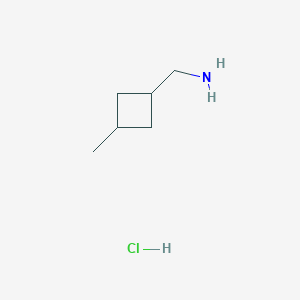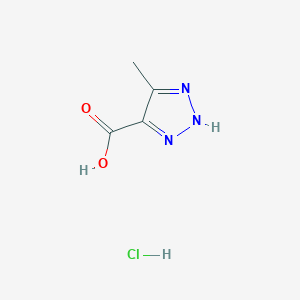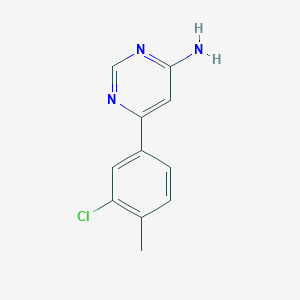![molecular formula C11H15Cl2N3O B1435051 2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride CAS No. 2109371-64-2](/img/structure/B1435051.png)
2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride
Descripción general
Descripción
2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride (MPPD) is a versatile synthetic intermediate used in a variety of organic synthesis processes. It is a heterocyclic compound with a unique structure of five fused rings, including two nitrogen atoms and two oxygen atoms. MPPD is a highly reactive compound, and is used in the synthesis of a wide range of pharmaceuticals, agrochemicals, dyes, and other materials. It is also used as a catalyst in various industrial processes.
Aplicaciones Científicas De Investigación
TNIK Inhibition for Cancer Therapy
The 1H-pyrrolo[2,3-b]pyridine scaffold, which includes compounds like 2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride , has been found to have high inhibition on Traf2- and Nck-interacting kinase (TNIK). This is significant in cancer research as TNIK is involved in the Wnt signaling pathway, which is often dysregulated in cancers. Some compounds in this series have shown potent TNIK inhibition with IC50 values lower than 1 nM, indicating strong potential for cancer therapy .
Agrochemical Development
Research has been conducted on the functionalization of 1H-pyrrolo[2,3-b]pyridine to create new compounds directed toward agrochemical applications. These studies are crucial for developing novel pesticides or plant growth regulators that can contribute to sustainable agriculture .
Drug Development
Due to its complex structure, 2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride exhibits potential applications in drug development. Its intricate molecular architecture allows for the exploration of new pharmacophores and the development of drugs with unique mechanisms of action.
Molecular Biology Research
This compound is also used in molecular biology research due to its ability to interact with various biological targets. It can be used to study protein-ligand interactions and understand the molecular basis of diseases.
Material Science
Mecanismo De Acción
Target of Action
The primary target of 2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride is the fibroblast growth factor receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell proliferation, differentiation, and migration . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .
Mode of Action
2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride interacts with FGFRs, inhibiting their activity . This compound has shown potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The compound’s interaction with FGFRs inhibits this process, thereby disrupting the signaling pathways .
Biochemical Pathways
The FGFR signaling pathway is the primary biochemical pathway affected by 2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride . This pathway regulates organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s inhibition of FGFRs disrupts the activation of downstream signaling, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
In vitro studies have shown that 2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride can inhibit cell proliferation and induce apoptosis . It has also been found to significantly inhibit the migration and invasion of cancer cells .
Propiedades
IUPAC Name |
2-(1H-pyrrolo[2,3-b]pyridin-2-yl)morpholine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.2ClH/c1-2-8-6-9(14-11(8)13-3-1)10-7-12-4-5-15-10;;/h1-3,6,10,12H,4-5,7H2,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGBGRVMTSVGTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC3=C(N2)N=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-Methylphenyl)methoxy]propanoic acid](/img/structure/B1434968.png)




![N'-[trans-4-(2-Hydroxyethyl)cyclohexyl]-N,N-dimethylurea](/img/structure/B1434975.png)
